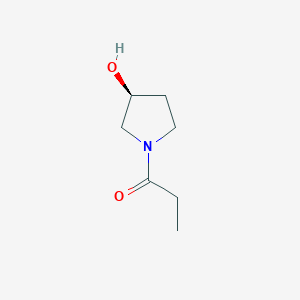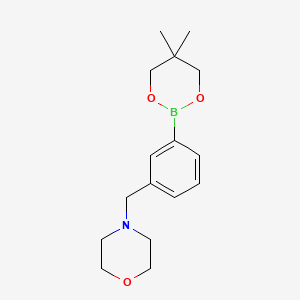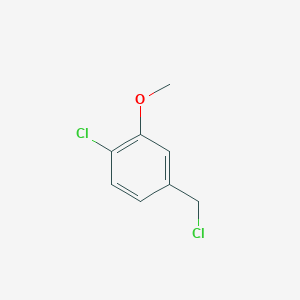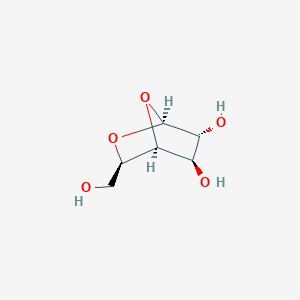
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one
Vue d'ensemble
Description
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one, also known as 2,4-DCDHQ, is a synthetic organic compound that has been used in a variety of laboratory experiments. 2,4-DCDHQ has been used in research applications such as the synthesis of novel compounds, the study of biochemical and physiological effects, and the investigation of the mechanism of action.
Applications De Recherche Scientifique
Antimalarial and Anticancer Properties
Chloroquine (CQ) and its derivatives, including compounds with structures related to "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," have been studied for their antimalarial effects and potential in cancer therapy. Research highlights the biochemical properties of CQ that could be repurposed for managing various diseases. Efforts are focused on exploring the racemic CQ and the effects of its (R) and (S) enantiomers, aiming to develop compounds that can act synergistically in anticancer combination chemotherapy (Njaria et al., 2015).
Environmental Impact and Toxicology
The environmental occurrence and toxicological studies of 2,4-dichlorophenoxyacetic acid (2,4-D), a compound structurally similar to "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," have been extensively reviewed. The research tracks the global trends in 2,4-D research, focusing on its impact on occupational risk, neurotoxicity, and resistance to herbicides. Future research is likely to delve into molecular biology aspects, especially gene expression and pesticide degradation studies (Zuanazzi et al., 2020).
Antioxidant Activity
Studies on antioxidants and their mechanisms are crucial, with compounds like "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one" being potential candidates for examining their antioxidant capacity. The review of various tests used to determine antioxidant activity discusses the significance of these compounds in food engineering, medicine, and pharmacy. Techniques like ORAC, HORAC, and CUPRAC are employed to assess the kinetics and effects of antioxidants, emphasizing the importance of such compounds in scientific research (Munteanu & Apetrei, 2021).
Medicinal Chemistry and Biological Activities
The role of 8-hydroxyquinoline derivatives, which share structural similarities with "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one," in medicinal chemistry has been emphasized. These derivatives exhibit significant biological activities, including anticancer, antiviral, and antimicrobial properties. The review suggests a growing interest in synthetic modifications of 8-hydroxyquinoline to develop potent drug molecules for treating life-threatening diseases (Gupta et al., 2021).
Excited State Reactions and Photophysics
Research on excited-state hydrogen atom transfer in solvent clusters attached to aromatic scaffolds like "2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one" explores the photophysics of hydrogen bonding and excited-state reactions. These studies have implications for understanding the fundamental processes in photophysics and photochemistry, with potential applications in designing light-responsive materials (Manca et al., 2005).
Propriétés
IUPAC Name |
2,4-dichloro-7,8-dihydro-6H-quinolin-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2NO/c10-5-4-8(11)12-6-2-1-3-7(13)9(5)6/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRAYLSWTFMAPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C(=O)C1)C(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dichloro-7,8-dihydroquinolin-5(6H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Ethyl 2-bromo-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxylate](/img/structure/B1456923.png)






